6-Aminopyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

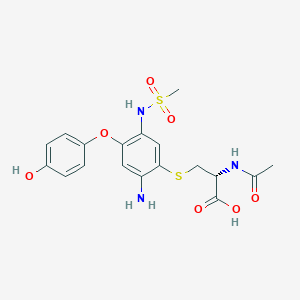

6-Aminopyridine-3-sulfonamide is a chemical compound with the molecular formula C5H7N3O2S and a molecular weight of 173.2 . It is a solid substance with a boiling point of 432.8±55.0°C at 760 mmHg and a melting point of 175.0-176.5°C . It is typically stored at 4°C and protected from light .

Synthesis Analysis

The synthesis of aminopyridine derivatives, such as 6-Aminopyridine-3-sulfonamide, has been studied extensively . The process involves intramolecular radical [1,5]-ipso and [1,6]-ortho substitutions, using a sulfonamide as a linker to connect the pyridyl radical to the pyridine under attack .Molecular Structure Analysis

The molecular structure of 6-Aminopyridine-3-sulfonamide is characterized by the presence of a sulfonamide functional group, which is an organo-sulphur compound containing the -SO2NH2 and/or -SO2NH- group .Physical And Chemical Properties Analysis

6-Aminopyridine-3-sulfonamide is a solid substance with a boiling point of 432.8±55.0°C at 760 mmHg and a melting point of 175.0-176.5°C . Its molecular weight is 173.2 .Mechanism of Action

While the specific mechanism of action for 6-Aminopyridine-3-sulfonamide is not well-documented, sulfonamides are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

6-Aminopyridine-3-sulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Aminopyridine-3-sulfonamide involves the reaction of 6-Aminopyridine with sulfamic acid in the presence of a dehydrating agent.", "Starting Materials": [ "6-Aminopyridine", "Sulfamic acid", "Dehydrating agent (e.g. phosphorus pentoxide)" ], "Reaction": [ "Mix 6-Aminopyridine and sulfamic acid in a 1:1 molar ratio in a suitable solvent (e.g. water, ethanol)", "Add a dehydrating agent (e.g. phosphorus pentoxide) to the mixture and stir at room temperature for several hours", "Heat the mixture to reflux for several hours to complete the reaction", "Cool the mixture and filter the resulting solid", "Wash the solid with water and dry to obtain 6-Aminopyridine-3-sulfonamide as a white crystalline solid" ] } | |

CAS RN |

5718-73-2 |

Molecular Formula |

C₅H₇N₃O₂S |

Molecular Weight |

173.19 |

synonyms |

6-Amino-3-pyridinesulfonamide; 2-Amino-5-pyridinesulfonamide; 2-Amino-5-sulfamoylpyridine _x000B_ |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)

![N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1141791.png)

![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)

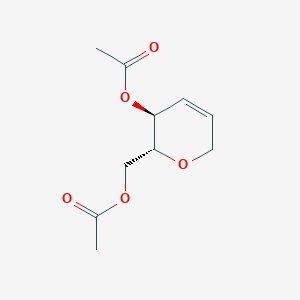

![(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol](/img/structure/B1141803.png)